molecular formula C14H15NO3 B3382189 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid CAS No. 313701-94-9

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid

Cat. No. B3382189
CAS RN: 313701-94-9
M. Wt: 245.27 g/mol
InChI Key: VKHKAGOXFDDDIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Another study reported the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which was found to increase monoclonal antibody production .


Molecular Structure Analysis

The molecular structure of [4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid, a related compound, has been reported. Its empirical formula is C15H16N2O3 and its molecular weight is 272.30 .


Physical And Chemical Properties Analysis

The physical and chemical properties of [4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid, a related compound, have been reported. It is a solid compound .

Scientific Research Applications

Corrosion Inhibition

One notable application of pyrazoline derivatives, a category to which [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid belongs, is in the field of corrosion inhibition. Lgaz et al. (2020) explored the use of pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid, a common problem in petroleum refining industries. Their study demonstrated high inhibition efficiency at higher temperatures and effectiveness in inhibiting acid attack through physical and chemical adsorption on the metal surface. This makes these compounds potential candidates for corrosion protection in industrial settings (Lgaz et al., 2020).

Synthesis and Characterization of Polymers

The synthesis and characterization of polymers incorporating pyrrol-1-yl phenyl esters, which are structurally similar to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid, have been studied. Bingöl et al. (2005) synthesized a monomer named Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) and investigated its thermal behavior and conductivities. Such studies are essential for developing new materials with potential applications in electronics and materials science (Bingöl et al., 2005).

Pharmaceutical Research

In pharmaceutical research, compounds structurally related to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid have been investigated for their potential therapeutic benefits. For example, Anagnostou et al. (2002) synthesized a compound that inhibits the enzyme aldose reductase as well as the protein glycation process. This suggests potential utility in treating various pathological conditions (Anagnostou et al., 2002).

Electroactive Materials

Compounds similar to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid have been synthesized for developing electroactive materials. Kaya and Aydın (2012) reported the synthesis of a phenol-based polymer and studied its electrochemical properties, indicating potential applications in electronic and photonic devices (Kaya & Aydın, 2012).

Analytical Chemistry

In analytical chemistry, the molecular imprinting technique has been employed using structures similar to [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid. Prusty and Bhand (2017) developed a capacitive sensor for determining 2,4-dichlorophenoxyacetic acid in water, demonstrating the application of such compounds in environmental monitoring and analysis (Prusty & Bhand, 2017).

Mechanism of Action

The mechanism of action of related compounds has been studied. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were found to inhibit enoyl ACP reductase and DHFR enzymes .

Safety and Hazards

While specific safety and hazard information for “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid” is not available, it is generally recommended to avoid contact with oxidizing agents and to ensure adequate ventilation when handling similar compounds .

Future Directions

The future directions for the study of “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid” and related compounds could include further exploration of their biological activity and potential therapeutic uses. For instance, some related compounds have shown promising antibacterial and antitubercular properties .

properties

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-3-4-11(2)15(10)12-5-7-13(8-6-12)18-9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHKAGOXFDDDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354604
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid

CAS RN

313701-94-9
Record name 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313701-94-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 727422
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Record name NSC727422
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Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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